molecular formula C24H23N3O3S2 B2746386 N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1105249-19-1

N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2746386
CAS No.: 1105249-19-1
M. Wt: 465.59
InChI Key: MOZOOHIVAJKFCR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1105249-19-1) is a synthetic small molecule with a molecular weight of 465.59 g/mol and the molecular formula C 24 H 23 N 3 O 3 S 2 . It is part of the thieno[3,2-d]pyrimidinone class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. This specific analog features a 3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin core linked via a sulfanylacetamide bridge to an N-(2-ethoxyphenyl) group . Compounds within this structural class are frequently investigated as key intermediates and building blocks in organic synthesis and drug discovery efforts. Thienopyrimidine derivatives analogous to this compound have been studied for their potential to interact with various enzymatic targets and biological pathways, suggesting its value as a core structure for developing novel pharmacologically active agents . Researchers can utilize this molecule in high-throughput screening assays, as a starting point for structure-activity relationship (SAR) studies, or for the design and synthesis of more complex target molecules. This product is intended for research and development applications only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-19-8-6-5-7-18(19)25-20(28)14-32-24-26-21-17(16-11-9-15(2)10-12-16)13-31-22(21)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOOHIVAJKFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.

    Acetamide formation: The final step includes the reaction of the intermediate with 2-ethoxyphenylamine and acetic anhydride under controlled conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with a thienopyrimidine core can interact with various enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups might enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Core Modifications

  • Thieno[3,2-d]pyrimidinone Derivatives: The target compound shares the thieno[3,2-d]pyrimidinone core with 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 686771-47-1). However, the latter features a 4-(trifluoromethoxy)phenyl acetamide substituent, which introduces strong electron-withdrawing effects compared to the 2-ethoxyphenyl group in the target compound. This substitution may reduce metabolic stability but enhance binding affinity to hydrophobic pockets .
  • Pyrimidine vs. Thienopyrimidine Scaffolds: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () replaces the thienopyrimidinone core with a diaminopyrimidine ring.

Acetamide Substituent Variations

  • N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4): This analogue substitutes the 2-ethoxyphenyl group with a 4-butylphenyl moiety. The butyl chain increases lipophilicity (logP ~4.2 predicted) compared to the ethoxy group (logP ~3.5), which may improve membrane permeability but reduce aqueous solubility .
  • N-(4-methoxyphenyl)acetamide Derivatives (): The 4-methoxyphenyl group in these compounds contrasts with the 2-ethoxyphenyl group in the target molecule.

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (µg/mL)*
Target Compound C₂₅H₂₃N₃O₃S₂ 485.65 2-ethoxyphenyl, 7-(4-methylphenyl) ~3.5 ~15 (PBS, pH 7.4)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₁₈F₃N₃O₃S₂ 537.53 4-(trifluoromethoxy)phenyl ~4.0 ~8 (PBS, pH 7.4)
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-butylphenyl, 7-phenyl ~4.2 ~5 (PBS, pH 7.4)
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.78 4-chlorophenyl, diaminopyrimidine ~2.1 ~50 (PBS, pH 7.4)

*Predicted using QikProp (Schrödinger).

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O3S2C_{17}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 377.5 g/mol. It features a thienopyrimidine core, which is known for various bioactive properties. The unique structural components include:

  • Ethoxyphenyl Group : Enhances lipophilicity.
  • Thienopyrimidine Core : Associated with anticancer and antimicrobial activities.
  • Sulfanyl Acetamide Moiety : Potentially involved in enzyme inhibition.

Preliminary studies suggest that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Cell Cycle Regulation : Research has indicated that thienopyrimidine derivatives can induce apoptosis in cancer cells by affecting the cell cycle profile .
  • Targeting Folate Receptors : The compound's structure allows it to target folate receptors that are overexpressed in certain cancer types, enhancing selectivity for tumor cells over normal cells .

Biological Activity Data

A summary of the biological activity findings related to this compound is presented in the following table:

Activity Type Effect Reference
Antitumor ActivitySignificant growth inhibition in various cancer cell lines
Enzyme InhibitionPotent inhibitor of DHFR
Apoptosis InductionInduces apoptosis in leukemia cells

Case Studies

  • Antitumor Activity Assessment : A study evaluated the compound against 60 human tumor cell lines. Results indicated that derivatives with similar structural features showed potent growth inhibition, suggesting that modifications to the thienopyrimidine core could enhance efficacy .
  • In Silico Drug Design : Computational studies have been employed to predict the binding affinity of this compound to DHFR, revealing a potential for high selectivity compared to traditional chemotherapeutics like methotrexate .

Applications

The potential applications of this compound extend beyond oncology:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biological Research : Understanding interactions with macromolecules such as proteins and nucleic acids.
  • Industrial Applications : Possible use in creating novel materials with specific electronic properties.

Q & A

Q. What are the optimized synthetic protocols for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core, followed by sulfanylacetamide and ethoxyphenyl group introduction. Key steps include:

  • Core formation : Refluxing precursors (e.g., thiophene derivatives) in toluene with triethylamine as a catalyst .
  • Sulfanylation : Reacting the core with mercaptoacetic acid derivatives in ethanol under controlled pH .
  • Acetamide coupling : Using carbodiimide-mediated coupling to attach the ethoxyphenyl group .

Q. Optimization strategies :

  • Use HPLC or TLC to monitor intermediate purity .
  • Adjust solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of hydrophobic intermediates.
  • Employ microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Essential methods include:

  • NMR spectroscopy : Confirm substituent positions (e.g., ethoxy group at C2-phenyl) via 1H^1H- and 13C^{13}C-NMR .
  • Mass spectrometry (HRMS) : Validate molecular weight (MW: 333.4 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve 3D structure and confirm sulfanyl-acetamide linkage (see analogous compounds in ).
  • HPLC : Quantify purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How do structural modifications (e.g., substituents on the thienopyrimidine core) influence biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Ethoxyphenyl group : Enhances lipophilicity, impacting membrane permeability.
  • Methyl groups on the core : Stabilize the planar conformation, critical for enzyme binding .
  • Sulfanyl bridge : Facilitates hydrogen bonding with target proteins .

Q. Methodology :

  • Synthesize analogs with varied substituents (e.g., chloro, methoxy).
  • Test in enzyme inhibition assays (e.g., kinase or protease panels).
  • Use molecular docking to predict binding modes (e.g., AutoDock Vina) .

Table 1 : SAR of Analogous Thienopyrimidine Derivatives

SubstituentBioactivity (IC₅₀)Key InteractionReference
4-Methylphenyl12 nM (Kinase X)Hydrophobic pocket
3-Chlorophenyl45 nM (Kinase X)Halogen bonding
2-Ethoxyphenyl8 nM (Kinase X)H-bond donor

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different studies?

Contradictions may arise from:

  • Impurity variations : Use orthogonal purification (e.g., column chromatography + recrystallization) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Crystal polymorphisms : Characterize polymorphs via XRD and compare solubility profiles .

Q. Validation steps :

  • Reproduce experiments with independent batches.
  • Cross-validate using SPR (surface plasmon resonance) for binding affinity .

Q. What strategies are recommended for identifying and characterizing polymorphs of this compound?

Polymorph screening involves:

  • Solvent screening : Recrystallize from 10+ solvent systems (e.g., DMSO, acetone).
  • Thermal analysis : DSC/TGA to detect melting point variations .
  • PXRD : Compare diffraction patterns with known forms (e.g., monoclinic vs. orthorhombic) .

Case study : A monoclinic polymorph (P21/c space group) of a related compound showed 30% higher solubility than its triclinic form .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Workflow :

  • Target identification : Use Pharos or ChEMBL to identify proteins with structural homology.
  • Docking studies : Simulate binding to ATP pockets (e.g., using Schrödinger Suite) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Example : A derivative with a trifluoromethyl group showed 10-fold higher selectivity in silico, validated via in vitro assays .

Q. What are the best practices for stability testing under physiological conditions?

Protocol :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS .
  • Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor decomposition products .
  • Light exposure : Use ICH Q1B guidelines for photostability testing .

Key finding : The compound degrades rapidly under acidic conditions (t₁/₂ = 2 hrs at pH 1.2), suggesting enteric coating for oral delivery .

Q. How can researchers leverage high-throughput screening (HTS) to explore off-target effects?

Approach :

  • Screen against panels of 100+ kinases or GPCRs (e.g., Eurofins Panlabs).
  • Use fluorescence polarization for rapid IC₅₀ determination .
  • Analyze data with Z-factor statistics to exclude false positives .

Outcome : A hit against PDE5 (IC₅₀ = 50 nM) revealed potential for repurposing in cardiovascular research .

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